1H-Indol-5-yl methanesulfonate
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Overview
Description
Scientific Research Applications
1H-Indol-5-yl methanesulfonate has a wide range of applications in scientific research:
Future Directions
Indole derivatives, including 1H-Indol-5-yl methanesulfonate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules and have shown promise in various fields of research .
Preparation Methods
The synthesis of 1H-Indol-5-yl methanesulfonate typically involves the reaction of indole derivatives with methanesulfonic acid. One common method is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further processed to obtain this compound.
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1H-Indol-5-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of indole derivatives with reduced functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce halogenated or nitrated indole derivatives .
Mechanism of Action
The mechanism of action of 1H-Indol-5-yl methanesulfonate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific indole derivative and its chemical structure.
Comparison with Similar Compounds
1H-Indol-5-yl methanesulfonate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Compared to these compounds, this compound is unique due to its methanesulfonate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and drug development .
Properties
IUPAC Name |
1H-indol-5-yl methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-14(11,12)13-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMXTDCFMWTBCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730429 |
Source
|
Record name | 1H-Indol-5-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128810-31-1 |
Source
|
Record name | 1H-Indol-5-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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